molecular formula C11H24Cl2N2 B1441613 1-(3-Piperidinyl)azepane dihydrochloride CAS No. 1219957-22-8

1-(3-Piperidinyl)azepane dihydrochloride

Cat. No. B1441613
CAS RN: 1219957-22-8
M. Wt: 255.22 g/mol
InChI Key: ZYRHTMOOLVDLOB-UHFFFAOYSA-N
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Description

1-(3-Piperidinyl)azepane dihydrochloride, more commonly known as AZP-DHC, is a synthetic compound with a wide range of applications in scientific research. AZP-DHC is a member of the piperidine class of compounds, which are derivatives of the natural alkaloid piperine. The compound is commonly used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Investigations on intramolecular 1,3-dipolar cycloadditions have led to the synthesis of pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings, contributing to the development of new synthetic methodologies (Würdemann & Christoffers, 2014).
    • A study on the stereoselective and regioselective synthesis of azepane derivatives through piperidine ring expansion has added to our understanding of stereochemistry in organic synthesis (Chong et al., 2002).
  • Functionalization and Derivatives Synthesis :

    • Research on the oxidative ring-opening/ring-closing by reductive amination protocol has been crucial for the stereocontrolled synthesis of functionalized azaheterocycles, including azepane derivatives (Kiss et al., 2021).
    • Novel biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized, showing significant advances in the field of histamine H3 receptor ligands (Łażewska et al., 2017).
  • Biological Applications and Enzyme Inhibition :

    • A new family of seven-membered azasugars, including azepane derivatives, showed potent inhibition towards glycosidases and glucosylceramide transferase, revealing potential therapeutic applications (Li et al., 2008).
  • Methodological Advancements in Chemistry :

    • The cobalt-catalyzed arylation and alkenylation of alpha-bromo eneformamides and enecarbamates have been applied to the synthesis of functionalized piperidines and azepanes, showcasing advancements in organometallic chemistry (Bassler et al., 2015).
    • Tantalum-catalyzed hydroaminoalkylation has been employed for the synthesis of α- and β-substituted N-heterocycles, including azepanes, demonstrating innovative approaches in catalytic synthesis (Payne et al., 2013).
  • Asymmetric Synthesis and Alkaloid Derivatives :

    • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives has been achieved, including those with piperidine and azepane core structures, which are significant in the development of asymmetric synthesis methods (Kano et al., 2010).

properties

IUPAC Name

1-piperidin-3-ylazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRHTMOOLVDLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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